molecular formula C13H15FN2O B2514684 N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide CAS No. 1252502-11-6

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide

Numéro de catalogue B2514684
Numéro CAS: 1252502-11-6
Poids moléculaire: 234.274
Clé InChI: KPWXTVXRIKZYDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mécanisme D'action

As mentioned, N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By enhancing GABAergic neurotransmission, this compound may help to reduce excessive neuronal activity in conditions such as epilepsy and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have a range of other biochemical and physiological effects. These include changes in gene expression, alterations in neurotransmitter levels, and modulation of synaptic plasticity. These effects may contribute to the therapeutic benefits of this compound in various conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. Additionally, this compound has good bioavailability and can be administered orally, making it a convenient option for preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in certain conditions.

Orientations Futures

There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide. One area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Another potential direction is the development of more potent and longer-lasting GABA-AT inhibitors. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of this compound and to identify which conditions may benefit most from its use.

Méthodes De Synthèse

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide can be synthesized via a multi-step process, starting with the reaction of 3-fluorobenzaldehyde with 2-bromoacetone to form 2-(3-fluorophenyl)-2-propanone. This intermediate is then reacted with cyanoacetic acid and methylamine to form the final product, this compound.

Applications De Recherche Scientifique

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide has been studied extensively in preclinical models as a potential treatment for a range of neurological and psychiatric disorders. These include epilepsy, anxiety, depression, and addiction. In animal models of these conditions, this compound has been shown to increase GABA levels in the brain and improve symptoms.

Propriétés

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-3-13(2,9-15)16-12(17)8-10-5-4-6-11(14)7-10/h4-7H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWXTVXRIKZYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.